

## Early-phase clinical trial results for Solengepras

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Compound of Interest		
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An In-depth Technical Review of Early-Phase Clinical Trial Results for Sollengepras

### Introduction

Sollengepras is an investigational, first-in-class, small molecule inhibitor targeting the Feline Leukemia Virus Subgroup C Receptor 1 (FLVCR1), a heme transporter protein.

Overexpression of FLVCR1 has been identified as a key driver of ferroptosis resistance in certain solid tumors, particularly in subtypes of renal cell carcinoma and hepatocellular carcinoma. By selectively modulating FLVCR1 activity, Sollengepras is hypothesized to induce iron overload within the cancer cell's cytoplasm, leading to lipid peroxidation and subsequent ferroptotic cell death. This document provides a comprehensive overview of the preclinical data and the results from the initial Phase 1a dose-escalation study of Sollengepras in patients with advanced solid tumors.

## **Patient Demographics and Baseline Characteristics**

The Phase 1a trial was an open-label, multicenter, dose-escalation study designed to evaluate the safety, tolerability, pharmacokinetics (PK), and preliminary anti-tumor activity of Sollengepras. A standard 3+3 dose-escalation design was employed. The study enrolled patients with advanced, unresectable solid tumors who had exhausted standard therapeutic options.



Characteristic	Overall (N=24)
Age, years (median, range)	62 (45-78)
Gender, n (%)	
Male	14 (58.3%)
Female	10 (41.7%)
ECOG Performance Status, n (%)	
0	9 (37.5%)
1	15 (62.5%)
Tumor Type, n (%)	
Renal Cell Carcinoma	10 (41.7%)
Hepatocellular Carcinoma	8 (33.3%)
Colorectal Cancer	4 (16.7%)
Other	2 (8.3%)
Prior Lines of Therapy (median, range)	3 (2-6)

### **Safety and Tolerability**

Sollengepras was generally well-tolerated. The most frequently reported treatment-emergent adverse events (TEAEs) are summarized below. No dose-limiting toxicities (DLTs) were observed at the 50 mg and 100 mg dose levels. One DLT (Grade 3 fatigue) was observed at the 200 mg dose level, and two DLTs (Grade 4 neutropenia and Grade 3 ALT elevation) were observed at the 400 mg dose level, establishing 200 mg once daily as the Maximum Tolerated Dose (MTD).



Adverse Event	50 mg (n=6)	100 mg (n=6)	200 mg (n=9)	400 mg (n=3)	Overall (N=24)
Any Grade, n (%)					
Fatigue	2 (33.3%)	3 (50.0%)	5 (55.6%)	2 (66.7%)	12 (50.0%)
Nausea	1 (16.7%)	2 (33.3%)	4 (44.4%)	1 (33.3%)	8 (33.3%)
Anemia	1 (16.7%)	1 (16.7%)	3 (33.3%)	2 (66.7%)	7 (29.2%)
ALT Elevation	0 (0%)	1 (16.7%)	2 (22.2%)	1 (33.3%)	4 (16.7%)
Grade ≥3, n (%)					
Fatigue	0 (0%)	0 (0%)	1 (11.1%)	0 (0%)	1 (4.2%)
Neutropenia	0 (0%)	0 (0%)	0 (0%)	1 (33.3%)	1 (4.2%)
ALT Elevation	0 (0%)	0 (0%)	0 (0%)	1 (33.3%)	1 (4.2%)

### **Pharmacokinetics**

Sollengepras exhibited dose-proportional pharmacokinetics across the dose ranges evaluated. The plasma concentration of Sollengepras increased with ascending dose levels. The median time to maximum plasma concentration (Tmax) was approximately 2 hours post-dose.

Dose Cohort	Cmax (ng/mL) (Mean ± SD)	AUC0-24h (ng·h/mL) (Mean ± SD)	T½ (hours) (Mean ± SD)
50 mg	112 ± 28	980 ± 210	14.5 ± 3.1
100 mg	235 ± 55	2150 ± 480	15.1 ± 3.5
200 mg	480 ± 110	4500 ± 990	14.8 ± 3.3

## **Preliminary Anti-Tumor Activity**



Preliminary evidence of anti-tumor activity was observed, particularly in patients with renal cell and hepatocellular carcinomas. The best overall response per RECIST v1.1 criteria is presented below.

Response	50 mg (n=6)	100 mg (n=6)	200 mg (n=9)	Overall (N=21 evaluable)
Partial Response (PR), n (%)	0 (0%)	1 (16.7%)	2 (22.2%)	3 (14.3%)
Stable Disease (SD), n (%)	2 (33.3%)	3 (50.0%)	5 (55.6%)	10 (47.6%)
Progressive Disease (PD), n (%)	4 (66.7%)	2 (33.3%)	2 (22.2%)	8 (38.1%)
Disease Control Rate (PR+SD), %	33.3%	66.7%	77.8%	61.9%

# Experimental Protocols Protocol: In Vitro Heme Efflux Assay

- Cell Culture: Human renal cell carcinoma cells (A-498) with confirmed high FLVCR1
  expression were cultured in RPMI-1640 medium supplemented with 10% FBS and 1%
  penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
- Heme Loading: Cells were seeded in 96-well plates. After 24 hours, the culture medium was replaced with a serum-free medium containing 50  $\mu$ M hemin for 4 hours to load the cells with heme.
- Sollengepras Treatment: After loading, cells were washed twice with PBS and incubated with varying concentrations of Sollengepras (0.1 nM to 10  $\mu$ M) for 6 hours.
- Heme Efflux Measurement: The concentration of heme in the extracellular medium was quantified using a colorimetric Heme Assay Kit (Abcam, ab272535), measuring absorbance at 405 nm.



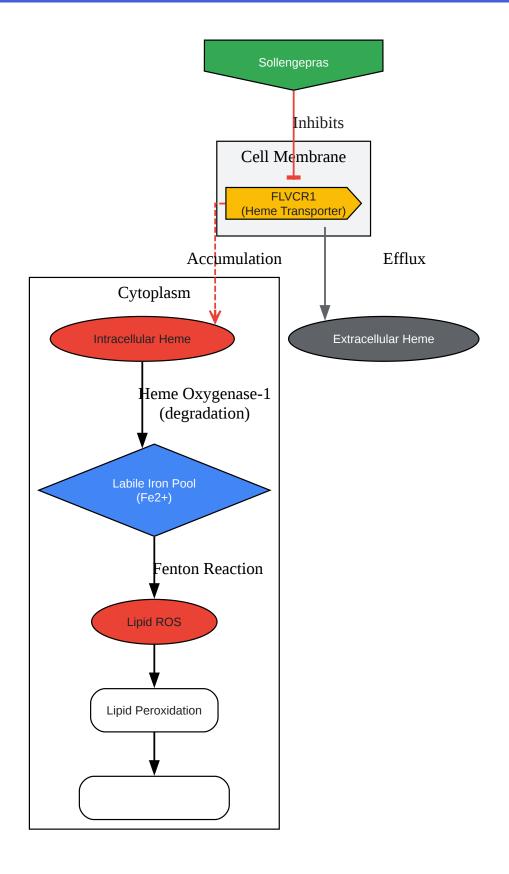
 Data Analysis: The percentage of heme efflux inhibition was calculated relative to vehicletreated control cells. The IC50 value was determined by fitting the data to a four-parameter logistic curve using GraphPad Prism software.

### **Protocol: Lipid Peroxidation Assay (C11-BODIPY)**

- Cell Culture and Treatment: Hepatocellular carcinoma cells (Hep G2) were seeded on glassbottom dishes. After 24 hours, cells were treated with Sollengepras (at its IC50 concentration) or vehicle control for 48 hours.
- Probe Staining: Cells were co-incubated with 5  $\mu$ M C11-BODIPY 581/591 (Thermo Fisher, D3861) and Hoechst 33342 for 30 minutes at 37°C.
- Microscopy: Live-cell imaging was performed using a confocal microscope. The C11-BODIPY probe emits red fluorescence in its native state and shifts to green fluorescence upon oxidation by lipid hydroperoxides.
- Image Analysis: The ratio of green to red fluorescence intensity was quantified using ImageJ software to determine the extent of lipid peroxidation. An increase in the green/red ratio indicates higher levels of lipid peroxidation, a hallmark of ferroptosis.

### **Visualizations**

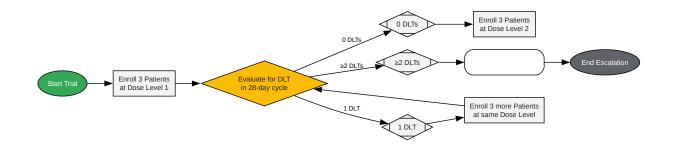


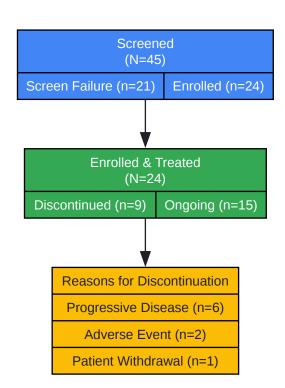


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Caption: Sollengepras inhibits FLVCR1, causing heme accumulation and ferroptosis.







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